Magnesium diisopropylamide
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Overview
Description
Magnesium diisopropylamide is an organometallic compound widely used in organic synthesis. It is a strong base and is particularly effective in deprotonation reactions. The compound is known for its ability to facilitate the formation of carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium diisopropylamide can be prepared by reacting diisopropylamine with butylmagnesium chloride in a hydrocarbon solvent such as hexane. The reaction is typically carried out at room temperature, and the product is obtained as a light-yellow solution .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the same basic principles but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The use of industrial solvents and advanced purification techniques helps in obtaining a product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Magnesium diisopropylamide primarily undergoes deprotonation reactions. It is also involved in nucleophilic addition reactions with electrophiles such as aldehydes, ketones, and allylic bromides .
Common Reagents and Conditions:
Deprotonation: this compound is used to deprotonate weak acids, forming magnesium amides.
Nucleophilic Addition: It reacts with electrophiles under mild conditions to form carbon-carbon bonds.
Major Products: The major products of reactions involving this compound are typically organomagnesium compounds, which can be further transformed into various functionalized organic molecules .
Scientific Research Applications
Magnesium diisopropylamide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules and in the study of enzyme mechanisms.
Medicine: It plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
Magnesium diisopropylamide acts as a strong base, facilitating the removal of protons from weak acids. This deprotonation process generates a nucleophilic species that can participate in various organic reactions. The compound’s effectiveness is attributed to the stability of the resulting magnesium amide and its ability to form stable complexes with electrophiles .
Comparison with Similar Compounds
Lithium diisopropylamide: Another strong base used in organic synthesis, but it is more reactive and less selective compared to magnesium diisopropylamide.
Sodium diisopropylamide: Similar in reactivity but less commonly used due to its lower solubility in organic solvents.
Potassium diisopropylamide: Offers similar reactivity but is more challenging to handle due to its higher reactivity and lower stability.
Uniqueness: this compound is unique in its balance of reactivity and selectivity. It is less reactive than lithium diisopropylamide, making it more suitable for reactions requiring high selectivity. Additionally, its stability in hydrocarbon solvents makes it easier to handle and store .
Properties
CAS No. |
23293-23-4 |
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Molecular Formula |
C12H28MgN2 |
Molecular Weight |
224.67 g/mol |
IUPAC Name |
magnesium;di(propan-2-yl)azanide |
InChI |
InChI=1S/2C6H14N.Mg/c2*1-5(2)7-6(3)4;/h2*5-6H,1-4H3;/q2*-1;+2 |
InChI Key |
XDBOBNVQEBSKFO-UHFFFAOYSA-N |
SMILES |
CC(C)[N-]C(C)C.CC(C)[N-]C(C)C.[Mg+2] |
Canonical SMILES |
CC(C)[N-]C(C)C.CC(C)[N-]C(C)C.[Mg+2] |
Pictograms |
Flammable; Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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